molecular formula C15H21NO4 B6332914 (R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 132606-01-0

(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Cat. No. B6332914
CAS RN: 132606-01-0
M. Wt: 279.33 g/mol
InChI Key: YAZAEQMKZMDWPI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the benzyloxy carbonyl group and the amino group to the pentanoic acid backbone. A method that could be used is the Marfey’s reagent for chiral amino acid analysis . This method includes general protocols for synthesis of the reagent and diastereomers along with advantages, disadvantages, and the required precautions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzyloxy carbonyl group, the amino group, and the carboxylic acid group. These functional groups are known to participate in a variety of chemical reactions. For instance, carbonyl compounds are known to undergo a variety of transformations, including oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups. For instance, the presence of the polar carbonyl and amino groups would likely make the compound polar and capable of participating in hydrogen bonding .

Scientific Research Applications

Amino Acid Modification

®-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid: serves as a versatile substrate for amino acid modification. Researchers have developed a novel method using dimethyl carbonate (DMC) and acid-assisted reactions to achieve N-methylation, N,O-dimethylation, and N-formylation of various amino acids with remarkable efficiency (conversions exceeding 99% and high yields) . This method offers several advantages:

These modified amino acids find potential applications in drug discovery and chemical biology.

Reductive Amination

The compound can participate in self-accelerated reductive amination reactions. By combining carbonyl compounds with twofold ammonia, structurally diverse primary amines are quantitatively synthesized . This process offers a streamlined approach to amine synthesis, which has implications in pharmaceuticals, fine chemicals, and materials science.

α,β-Unsaturated Carbonyl Compounds

Carbonylation reactions represent an atom-efficient toolbox for converting readily available substrates into valuable α,β-unsaturated carbonylated products. These include aldehydes, ketones, esters, amides, and carboxylic acids . The compound’s involvement in such reactions contributes to the synthesis of these versatile compounds, which have applications in organic synthesis and materials chemistry.

properties

IUPAC Name

(2R)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZAEQMKZMDWPI-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

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